molecular formula C28H14Cl6O8 B14339733 Tetramethyl 1,2,5,6,7,8-hexachloroperylene-3,4,9,10-tetracarboxylate CAS No. 97905-31-2

Tetramethyl 1,2,5,6,7,8-hexachloroperylene-3,4,9,10-tetracarboxylate

Cat. No.: B14339733
CAS No.: 97905-31-2
M. Wt: 691.1 g/mol
InChI Key: FWWOWDUNMBXBQJ-UHFFFAOYSA-N
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Description

Tetramethyl 1,2,5,6,7,8-hexachloroperylene-3,4,9,10-tetracarboxylate is a complex organic compound belonging to the perylene tetracarboxylate family. This compound is characterized by its unique structure, which includes multiple chlorine and methyl groups attached to a perylene core. It is known for its stability and distinctive optical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetramethyl 1,2,5,6,7,8-hexachloroperylene-3,4,9,10-tetracarboxylate typically involves the chlorination of perylene tetracarboxylate derivatives. The process begins with the preparation of 1,6,7,12-tetrachloroperylene-3,4,9,10-tetracarboxylic tetra-n-butylester as a precursor. This precursor undergoes further chlorination and methylation reactions under controlled conditions to yield the desired compound .

Industrial Production Methods: Industrial production of this compound involves large-scale chlorination and methylation processes, often utilizing advanced techniques such as microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: Tetramethyl 1,2,5,6,7,8-hexachloroperylene-3,4,9,10-tetracarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various perylene derivatives with altered optical and electronic properties .

Scientific Research Applications

Tetramethyl 1,2,5,6,7,8-hexachloroperylene-3,4,9,10-tetracarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tetramethyl 1,2,5,6,7,8-hexachloroperylene-3,4,9,10-tetracarboxylate involves its interaction with molecular targets through its unique electronic structure. The compound’s multiple chlorine and methyl groups influence its reactivity and interaction with other molecules. It can participate in electron transfer processes, making it valuable in applications such as organic electronics and photodynamic therapy .

Comparison with Similar Compounds

  • 1,6,7,12-tetrachloroperylene-3,4,9,10-tetracarboxylic tetra-n-butylester
  • 1,6,7,12-tetrachloroperylene-3,4,9,10-tetracarboxylic monoimide monoanhydride
  • 1,6,7,12-tetraphenoxy-bay-functionalized perylene bisimides

Comparison: Tetramethyl 1,2,5,6,7,8-hexachloroperylene-3,4,9,10-tetracarboxylate stands out due to its enhanced stability and unique optical properties compared to other perylene derivatives. Its multiple chlorine and methyl groups provide distinct electronic characteristics, making it more suitable for specific applications in organic electronics and photodynamic therapy .

Properties

CAS No.

97905-31-2

Molecular Formula

C28H14Cl6O8

Molecular Weight

691.1 g/mol

IUPAC Name

tetramethyl 1,2,5,6,7,8-hexachloroperylene-3,4,9,10-tetracarboxylate

InChI

InChI=1S/C28H14Cl6O8/c1-39-25(35)8-6-5-7-9-10(8)16(26(36)40-2)22(32)20(30)14(9)15-12-11(7)19(29)23(33)17(27(37)41-3)13(12)18(28(38)42-4)24(34)21(15)31/h5-6H,1-4H3

InChI Key

FWWOWDUNMBXBQJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C3=C(C=C1)C4=C5C(=C(C(=C(C5=C(C(=C4Cl)Cl)C(=O)OC)C(=O)OC)Cl)Cl)C3=C(C(=C2C(=O)OC)Cl)Cl

Origin of Product

United States

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